3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid
Description
3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid is a sulfonamide-functionalized propanoic acid derivative. Its structure features:
- A 4-methylphenyl substituent at position 3, contributing to hydrophobicity and steric bulk.
- A propanoic acid backbone, enabling carboxylic acid-mediated solubility and biological interactions.
Properties
IUPAC Name |
3-[(4-acetamidophenyl)sulfonylamino]-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12-3-5-14(6-4-12)17(11-18(22)23)20-26(24,25)16-9-7-15(8-10-16)19-13(2)21/h3-10,17,20H,11H2,1-2H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKXMWHBAQHVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with 4-methylacetophenone, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Acetylation: The amino group is then acetylated to form the acetamido derivative.
Sulfonation: The acetamido derivative undergoes sulfonation to introduce the sulfonamido group.
Coupling Reaction: Finally, the sulfonamido derivative is coupled with a suitable propanoic acid derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamido group, converting it to a sulfinamido or sulfhydryl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., sodium methoxide) under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinamido or sulfhydryl derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The acetamido and sulfonamido groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key proteins, thereby modulating biological processes.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The table below compares key structural features and biological activities of related propanoic acid derivatives:
Key Observations:
- Sulfonamide vs. Thioether Linkages : The target compound’s sulfonamido group may enhance binding to enzymes like carbonic anhydrases or proteases, whereas thioether-containing analogs (e.g., imidazole-thio derivatives) exhibit mitochondrial targeting and antioxidative effects .
- Azole vs. Sulfonamide Moieties : Tetrazole- and triazole-containing analogs () leverage nitrogen-rich heterocycles for metabolic resistance, contrasting with the sulfonamide’s hydrogen-bonding capacity.
Inferred Pharmacological Potential
While the target compound’s bioactivity is undocumented, structurally related compounds suggest plausible applications:
- Antimicrobial Activity : Sulfonamides are classic antibacterial agents; derivatives with 4-sulfamoylphenyl groups show activity against WHO priority pathogens .
- Anticancer Potential: Hydroxyphenylamino-propanoic acid derivatives inhibit cancer cell proliferation via ROS modulation .
- Antioxidant Effects : Thioether-linked compounds (e.g., imidazole-thio derivatives) protect against oxidative stress in myocardial cells .
Biological Activity
3-(4-Acetamidobenzenesulfonamido)-3-(4-methylphenyl)propanoic acid, also known by its CAS number 796084-48-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20N2O5S
- Molecular Weight : 376.43 g/mol
- Structure : The compound features a propanoic acid core substituted with an acetamidobenzenesulfonamide and a 4-methylphenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. The sulfonamide moiety is known for its role in inhibiting certain enzymes, particularly carbonic anhydrases and dihydropteroate synthase, which are critical in bacterial growth and metabolism. The acetamido group may enhance solubility and bioavailability, contributing to the compound's efficacy.
Antimicrobial Activity
Several studies have indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
- Case Study : A derivative closely related to our compound was tested against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antimicrobial action.
Anti-inflammatory Effects
Research has suggested that compounds similar to this compound may possess anti-inflammatory properties:
- Mechanism : The inhibition of cyclooxygenase (COX) enzymes has been observed, which plays a crucial role in the inflammatory response.
- Case Study : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anti-inflammatory | Reduction in paw edema in mice | |
| Enzyme Inhibition | Inhibition of COX enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
